2-(p-Nitrophenyl)adenine 2-(p-Nitrophenyl)adenine
Brand Name: Vulcanchem
CAS No.: 109875-50-5
VCID: VC20739738
InChI: InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16)
SMILES: C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-]
Molecular Formula: C11H8N6O2
Molecular Weight: 256.22 g/mol

2-(p-Nitrophenyl)adenine

CAS No.: 109875-50-5

VCID: VC20739738

Molecular Formula: C11H8N6O2

Molecular Weight: 256.22 g/mol

* For research use only. Not for human or veterinary use.

2-(p-Nitrophenyl)adenine - 109875-50-5

Description

2-(p-Nitrophenyl)adenine is a derivative of adenine, characterized by the presence of a para-nitrophenyl group at the second position of the adenine structure. This compound is notable for its mutagenic properties and has been the subject of various studies focused on its biological implications, particularly in relation to genetic mutations and cancer research.

Structural Representation

PropertyValue
Molecular FormulaC16H16N6O6
Molecular Weight388.33 g/mol
Chemical Structure2-(p-Nitrophenyl)adenine

Biological Activity and Mutagenicity

Research has shown that 2-(p-Nitrophenyl)adenine exhibits mutagenic effects, particularly in bacterial assays such as the Ames test. It has been found to be directly mutagenic towards Salmonella typhimurium strains TA98 and TA100 without metabolic activation.

Mutagenicity Studies

  • Ames Test Results:

    • The compound demonstrated significant mutagenic potential, with potency orders indicating that derivatives like 2-(p-nitrophenyl)-2'-deoxyadenosine are more potent than their parent structures.

    • The mutagenic potency was found to be comparable to known mutagens like 4-nitroquinoline N-oxide.

Synthesis of 2-(p-Nitrophenyl)adenine

The synthesis of this compound typically involves:

  • Starting from adenine or its derivatives.

  • Introducing the para-nitrophenyl group through electrophilic substitution reactions.

Synthetic Pathway Overview

  • Starting Material: Adenine

  • Electrophilic Substitution: Reaction with para-nitrobenzene derivatives.

  • Purification: Crystallization or chromatographic techniques to isolate the desired product.

Applications in Research

2-(p-Nitrophenyl)adenine is utilized in various research contexts, particularly in studies investigating:

  • Mutagenesis mechanisms.

  • The development of anticancer agents.

  • Understanding the interactions between nucleobases and DNA.

CAS No. 109875-50-5
Product Name 2-(p-Nitrophenyl)adenine
Molecular Formula C11H8N6O2
Molecular Weight 256.22 g/mol
IUPAC Name 2-(4-nitrophenyl)-7H-purin-6-amine
Standard InChI InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16)
Standard InChIKey LNLVLKGOVNENAN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-]
Synonyms 2-(PARA-NITROPHENYL)-ADENINE
PubChem Compound 5486769
Last Modified Jul 17 2023

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256.2199 g/mol